4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde
Overview
Description
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H8ClFN2O3 This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, an ether linkage, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyrimidine and 3-methoxybenzaldehyde.
Reaction Conditions: The key step involves the formation of an ether bond between the pyrimidine and benzaldehyde moieties. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of 3-methoxybenzaldehyde reacts with the chloro group of 2-chloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous purification processes to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can also participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzyl alcohol.
Scientific Research Applications
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. The presence of the pyrimidine ring suggests it may interfere with nucleic acid synthesis or function, while the aldehyde group could form covalent bonds with biological macromolecules, altering their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde.
3-Methoxybenzaldehyde: Another precursor used in the synthesis.
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-benzaldehyde: A structurally similar compound lacking the methoxy group.
Uniqueness
This compound is unique due to the combination of its pyrimidine ring with chloro and fluoro substituents, and the presence of both an ether linkage and a methoxybenzaldehyde moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde, with the CAS number 525570-78-9, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 282.65 g/mol. The compound features a pyrimidine ring substituted with chlorine and fluorine, linked to a methoxybenzaldehyde moiety.
Property | Value |
---|---|
Molecular Formula | C12H8ClFN2O3 |
Molecular Weight | 282.65 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with 2-chloro-5-fluoropyrimidine under specific conditions to yield the desired product. The reaction may be facilitated by various catalysts or solvents to enhance yield and purity.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Research has shown that pyrimidine derivatives can act as effective inhibitors of various kinases involved in cancer progression. For instance, compounds containing similar structural motifs have been reported to inhibit JAK2 kinase activity, which is crucial in certain hematological malignancies .
Case Study:
A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inhibiting cell proliferation pathways mediated by JAK2 . The specific IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of pyrimidine derivatives. Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Research Findings:
In vitro assays revealed that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against several pathogens . This suggests potential for developing new antibiotics based on their structure.
The biological activity of this compound is hypothesized to involve interaction with specific enzyme targets. For example, inhibition of kinase activity may occur through competitive binding at the ATP-binding site due to structural similarities with ATP .
Properties
IUPAC Name |
4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O3/c1-18-10-4-7(6-17)2-3-9(10)19-11-8(14)5-15-12(13)16-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUIGEZDSMVLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364655 | |
Record name | 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525570-78-9 | |
Record name | 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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